(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(o-tolyl)thiazolidin-5-yl)methyl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-(2-amino-1-cyano-2-oxoethylidene)-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-3-30-23(29)16-10-8-15(9-11-16)12-19-21(28)26(18-7-5-4-6-14(18)2)22(31-19)17(13-24)20(25)27/h4-11,19H,3,12H2,1-2H3,(H2,25,27)/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIORKTTVYPEQFG-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(o-tolyl)thiazolidin-5-yl)methyl)benzoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure includes a thiazolidinone core, which is known for its diverse biological activities. The thiazolidinone scaffold is characterized by its ability to interact with various biological targets, making it a valuable structure for drug development.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Research has demonstrated that this compound induces cell cycle arrest at the G1 phase, leading to reduced cell division in cancer cells .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. This effect has been observed in studies involving human breast cancer cell lines .
- Inhibition of Metastasis : It has been reported that thiazolidinone derivatives can inhibit the migration and invasion of cancer cells, potentially reducing metastasis .
Anti-inflammatory Activity
Beyond its anticancer properties, this compound exhibits anti-inflammatory effects:
- Cytokine Modulation : The compound has shown the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .
- Inhibition of COX Enzymes : Thiazolidinone derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their structural features. Key findings from SAR studies include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of electron-withdrawing groups | Enhances anticancer potency |
| Substituents on the thiazolidinone ring | Modulates selectivity towards specific cancer types |
| Alkyl chain length | Affects solubility and bioavailability |
These insights guide the design of more effective derivatives with improved therapeutic profiles.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Breast Cancer Cells : In a controlled study, treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls, demonstrating significant anticancer activity .
- Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in paw edema, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including this compound. The mechanism of action often involves the inhibition of cancer cell proliferation through various pathways.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of thiazolidinone derivatives against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with structural similarities to (Z)-ethyl 4-((2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-(o-tolyl)thiazolidin-5-yl)methyl)benzoate exhibited significant activity.
| Compound ID | Cell Line | GI50 (µM) | IC50 (nM) |
|---|---|---|---|
| 5b | MCF-7 | 1.35 | 91 ± 07 |
| 5i | MCF-10A | 1.70 | 97 ± 07 |
| 3c | A549 | 1.80 | 125 ± 11 |
The compound 5b demonstrated the highest potency with a GI50 value of 1.35 µM against the MCF-7 cell line, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
Thiazolidinones have also been investigated for their antimicrobial properties. The ability to combat various microbial strains is crucial in addressing antibiotic resistance.
Case Study: Antibacterial Efficacy
A study focused on synthesizing new thiazolidine derivatives and evaluating their antibacterial activity against common pathogens.
| Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| Compound C | Candida albicans | 0.8 µg/mL |
The results suggest that certain derivatives exhibit strong antibacterial activity comparable to standard antibiotics, highlighting the potential of this compound in treating infections.
Antioxidant Activity
The antioxidant properties of thiazolidinones are significant, as they can scavenge free radicals and reduce oxidative stress, contributing to their therapeutic effects.
Research Findings on Antioxidant Activity
Research indicates that thiazolidinone derivatives can effectively reduce oxidative stress markers in vitro, enhancing their appeal for therapeutic applications in diseases linked to oxidative damage.
Comprehensive Insights from Case Studies
- Anticancer Efficacy : A series of thiazolidinones demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential clinical applications in cancer therapy.
- Antimicrobial Properties : Investigations into the antimicrobial efficacy against drug-resistant strains revealed promising results that warrant further exploration in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparisons
Key Observations :
Functional Group Impact: The amino-cyano-oxoethylidene group in the target compound distinguishes it from analogs with methoxy-oxoethylidene (e.g., 4c) or benzylidene (e.g., 23e). This substitution may enhance hydrogen-bonding capacity or metabolic stability .
Synthetic Efficiency: The target compound’s synthesis likely parallels methods for 4a-j (using DMAD-mediated cyclization) , but the inclusion of the amino-cyano group may require additional steps, such as protecting-group strategies.
Biological Potential: Compared to PPAR-γ-modulating analogs (e.g., 23e) , the target’s electron-withdrawing substituents (cyano, oxo) could shift activity toward antimicrobial targets, as seen in cyclopentylideneamino derivatives .
Research Findings and Data Gaps
- Structural Data: While analogs like 4c and the cyclopentylideneamino derivative have been crystallographically characterized , the target compound lacks reported X-ray data. SHELX-based refinement (as in ) would clarify its conformation and intermolecular interactions.
- Biological Screening: No direct activity data are available for the target compound. Testing against Gram-positive/negative bacteria or diabetes-related targets (e.g., α-glucosidase) is recommended.
- SAR Insights : The ethyl benzoate moiety may improve bioavailability compared to methyl esters (e.g., 4c), but this requires pharmacokinetic validation.
Q & A
Q. What are the recommended synthetic routes for (Z)-ethyl 4-... benzoate, and how are intermediates characterized?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the thiazolidinone core via condensation of thiosemicarbazide derivatives with chloroacetic acid under reflux (e.g., in DMF/acetic acid) .
- Step 2: Functionalization with the cyanoacetate group using ethyl cyanoacetate under basic conditions .
- Purification: Recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) isolates the final product .
- Characterization: NMR (¹H/¹³C) confirms regiochemistry, while mass spectrometry (HRMS) validates molecular weight .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- ¹H/¹³C NMR: Assigns proton and carbon environments, particularly distinguishing Z/E isomers via coupling constants .
- X-ray crystallography: Resolves absolute configuration using SHELXL refinement (e.g., SHELX-97 for small molecules) .
- FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
Q. What are common impurities in the synthesis, and how are they addressed?
- By-products: Unreacted starting materials (e.g., o-tolyl intermediates) or side products from over-alkylation.
- Mitigation: TLC monitoring during synthesis and gradient elution in column chromatography .
- Purity criteria: ≥95% by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Comparative assays: Test the compound against standardized cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial activity) under identical conditions .
- Dose-response analysis: Calculate IC₅₀/EC₅₀ values to differentiate potency across targets.
- Structural analogs: Compare with derivatives lacking the cyano group to isolate functional group contributions (Table 1) .
| Analog Structure | Activity (IC₅₀, μM) | Key Modification |
|---|---|---|
| Without cyano group | 25.3 (HepG2) | Reduced electrophilicity |
| Bromo-substituted | 12.1 (HepG2) | Enhanced halogen bonding |
Q. What computational strategies predict binding modes to biological targets (e.g., kinases)?
- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore mapping: Highlight critical features (e.g., hydrogen-bond acceptors from the thiazolidinone carbonyl) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) for cyclization steps .
- Solvent optimization: Replace DMF with recyclable ionic liquids (e.g., [BMIM][BF₄]) to improve green metrics .
- DOE approach: Use a factorial design (temperature, solvent ratio, catalyst loading) to maximize yield .
Q. What methodologies assess metabolic stability in preclinical studies?
- In vitro assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Metabolite ID: Use high-resolution mass spectrometry (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- CYP inhibition: Screen against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
